molecular formula C28H29N5O4 B2579224 5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-72-0

5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2579224
CAS No.: 1040647-72-0
M. Wt: 499.571
InChI Key: HLQOINDSDCMXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel chemical entity designed for research applications. This complex molecule features a pyrazolo[4,3-c]pyridin-3(5H)-one core structure, a motif present in various pharmacologically active compounds . It is further functionalized with a phenyl group at the 2-position, an isopropyl substituent on the nitrogen at the 5-position, and a piperazine ring at the 7-position that is acylated with a phenoxyacetyl group. This specific molecular architecture suggests potential for interaction with various enzymatic targets. Compounds with structurally related heterocyclic scaffolds, such as pyridazin-3(2H)-one derivatives, have been investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), and its inhibition is a recognized therapeutic strategy for modulating inflammatory pathways in conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis . The presence of the piperazine carboxamide moiety is a common feature in drug design that often contributes to favorable pharmacokinetic properties and target binding affinity. As a research chemical, this product is offered to facilitate investigative studies in medicinal chemistry, including structure-activity relationship (SAR) exploration, lead optimization, and mechanistic studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-20(2)32-17-23(26-24(18-32)28(36)33(29-26)21-9-5-3-6-10-21)27(35)31-15-13-30(14-16-31)25(34)19-37-22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOINDSDCMXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrazolo[4,3-c]pyridin core
  • Isopropyl and phenoxyacetyl substituents on the piperazine ring

The presence of these functional groups is critical for its biological activity, as they influence the compound's interaction with various biological targets.

The exact mechanism of action for 5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has not been thoroughly elucidated. However, similar compounds in the pyrazole family have shown interactions with key biological pathways:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Compounds often bind to specific receptors, influencing signal transduction pathways.

Biological Activities

Research on related pyrazole compounds indicates several potential biological activities:

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. For instance, compounds have demonstrated inhibitory effects against various cancer cell lines by targeting:

  • BRAF(V600E)
  • EGFR
    These activities suggest that this compound may possess similar properties, potentially making it a candidate for further investigation in oncology.

Anti-inflammatory Effects

Several studies report that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. This property could be attributed to their ability to modulate signaling pathways involved in inflammation.

Antibacterial and Antifungal Activities

Research has highlighted that certain pyrazole derivatives possess antibacterial and antifungal properties. For example:

  • Compounds tested against strains like Pseudomonas aeruginosa and Escherichia coli showed promising results with low minimum inhibitory concentration (MIC) values.

Comparative Analysis of Biological Activities

Activity TypeRelated Pyrazole CompoundsObserved Effects
AntitumorBRAF(V600E) inhibitorsInhibition of cancer cell proliferation
Anti-inflammatoryVarious pyrazole derivativesReduction of inflammatory markers
AntibacterialTested against Pseudomonas and E. coliMIC values as low as 0.21 μM
AntifungalActivity against phytopathogenic fungiEffective in inhibiting fungal growth

Case Studies

  • Antitumor Synergy with Doxorubicin : A study investigated the cytotoxic effects of a series of pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a synergistic effect, enhancing the overall efficacy of treatment.
  • In Vitro Antimicrobial Activity : Another study focused on the antimicrobial activity of pyrazoles against multiple bacterial strains, revealing significant inhibitory effects that support their potential use as therapeutic agents.

Comparison with Similar Compounds

Pyrazolo-Pyridinone vs. Pyrazolo-Pyrimidinone Derivatives

  • Target Compound : Features a pyrazolo[4,3-c]pyridin-3-one core.
  • Compound 58 (): A pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with a 3,5-dimethylphenyl group at position 5 and an isopropyl group at position 2. The dimethylphenyl substituent may improve lipophilicity but limit solubility compared to the target compound’s phenyl group .

Piperazine Substituents

  • Target Compound: Piperazine is functionalized with 2-phenoxyacetyl, offering a balance of hydrogen-bonding (phenoxy oxygen) and hydrophobic (phenyl) interactions.
  • 5-Ethyl-7-{[4-(2-Fluorophenyl)Piperazinyl]Carbonyl} Analog (): Substitutes phenoxyacetyl with 2-fluorophenyl.
  • Compound 5 () : Contains a trifluoromethylphenyl group on piperazine. The CF₃ group improves metabolic stability and lipophilicity but may sterically hinder receptor access .

Positional Modifications

Alkyl Groups at Position 5

  • Target Compound : Uses isopropyl at position 5, which provides steric bulk to resist metabolic oxidation.

Aryl Groups at Position 2

  • Target Compound : Retains a phenyl group at position 2, contributing to π-π stacking interactions.
  • MK83 () : Substitutes phenyl with 3-nitrophenyl at position 2, introducing electron-withdrawing effects that could modulate electronic properties of the core, affecting binding kinetics .

Pharmacokinetic and Pharmacodynamic Insights

  • Eszopiclone () : While structurally distinct (pyrrolo-pyrazine core), it shares a piperazinecarboxylate group. Eszopiclone’s protein binding (52–59%) suggests moderate plasma distribution, a trait that may correlate with the target compound’s pharmacokinetics if similar substituents are present .
  • Compound: Incorporates a methylpiperazinyl sulfonyl group, which increases molecular weight (vs. phenoxyacetyl) and may alter solubility or CYP-mediated metabolism due to the sulfonyl moiety .

Comparative Data Table

Compound Name Core Structure Position 5 Substituent Position 7 Substituent Key Features/Effects Reference
5-Isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one Isopropyl 4-(2-Phenoxyacetyl)piperazine Enhanced hydrogen bonding via phenoxyacetyl; balanced lipophilicity Target
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl} analog Pyrazolo[4,3-c]pyridin-3-one Ethyl 4-(2-Fluorophenyl)piperazine Increased electronegativity; potential for improved aromatic stacking
Compound 58 (MK6) Pyrazolo[1,5-a]pyrimidin-7-one 3,5-Dimethylphenyl None Higher lipophilicity; limited solubility
Compound 5 () Pyrazolo-triazolopyrimidine N/A 4-(Trifluoromethylphenyl)piperazine Enhanced metabolic stability; steric hindrance from CF₃
Eszopiclone Pyrrolo[3,4-b]pyrazine Chloropyridinyl 4-Methylpiperazinecarboxylate Moderate protein binding; CNS-targeted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.